6,6-Difluorospiro[3.3]heptane-2-carboxylic acid belongs to the class of spiro[3.3]heptanes, which are characterized by their rigid, three-dimensional structure. These compounds are of interest in medicinal chemistry as they can act as bioisosteres for gem-difluorocycloalkanes and other cyclic systems []. This means they can mimic the spatial and electronic properties of these groups while offering advantages like increased metabolic stability or altered physicochemical properties.
6,6-Difluorospiro[3.3]heptane-2-carboxylic acid is a fluorinated organic compound with the molecular formula and a molecular weight of 176.16 g/mol. This compound features a spirocyclic structure, characterized by two rings joined at a single atom, which contributes to its unique chemical properties and makes it a valuable intermediate in various scientific fields, including chemistry and medicinal research .
The compound is identified by the CAS number 1419101-45-3 and is available from multiple suppliers, indicating its significance in research and industrial applications. It has been highlighted for its role in synthesizing more complex fluorinated compounds and studying the effects of fluorination on biological systems .
6,6-Difluorospiro[3.3]heptane-2-carboxylic acid falls under the category of organofluorine compounds. Its classification is significant due to the unique properties imparted by the fluorine atoms, which enhance metabolic stability and bioavailability in pharmaceutical applications.
The synthesis of 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid typically involves multi-step reactions starting from simpler organic precursors. A common synthetic route includes:
One detailed synthesis method involves using morpholinosulfur trifluoride and boron trifluoride diethyl etherate as reagents under controlled temperatures (5-20 °C) in an inert atmosphere, followed by treatment with lithium hydroxide in tetrahydrofuran and water at 0 °C over 12 hours . This method emphasizes the need for careful control of reaction conditions to ensure high yield and purity.
The molecular structure of 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid can be visualized as follows:
6,6-Difluorospiro[3.3]heptane-2-carboxylic acid can participate in various chemical reactions, including:
These reactions allow for the formation of oxidized derivatives, reduced forms, and various substituted analogs depending on the specific reagents used. The versatility in reactivity makes this compound valuable for synthesizing diverse chemical entities .
The mechanism by which 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid exerts its effects varies based on its application:
The compound's chemical properties are influenced by its spirocyclic structure and the presence of fluorine atoms, which contribute to increased stability against metabolic degradation compared to non-fluorinated analogs.
6,6-Difluorospiro[3.3]heptane-2-carboxylic acid serves as a conformationally restricted bioisostere for conventional gem-difluorocycloalkanes, such as 4,4-difluorocyclohexane and 3,3-difluorocyclobutane derivatives. This scaffold retains the beneficial physicochemical properties of the gem-difluoromethylene unit—notably its high lipophilicity and metabolic stability—while introducing three-dimensional rigidity. The gem-difluoromethylene group acts as a carbonyl bioisostere due to its similar dipole moment (~1.4 D) and steric profile, enabling isosteric replacements that improve pharmacokinetic properties without sacrificing binding affinity [1].
For example, FDA-approved drugs like Maraviroc (CCR5 antagonist for HIV) and Ivosidenib (IDH1 inhibitor for leukemia) incorporate gem-difluorocycloalkane motifs to enhance metabolic stability. However, their flexible rings adopt multiple conformations, potentially reducing target selectivity. The 6,6-difluorospiro[3.3]heptane scaffold overcomes this limitation by locking the fluorine atoms and functional groups in defined spatial orientations. This rigidity enables precise vector alignment with biological targets, as demonstrated by improved IC₅₀ values in protease inhibitors [1] [4].
Table 1: Physicochemical Comparison of Bioisosteric Motifs
Scaffold | logP | TPSA (Ų) | sp³ Fraction | Metabolic Stability |
---|---|---|---|---|
4,4-Difluorocyclohexane | 1.8 | 20 | 0.25 | Moderate |
3,3-Difluorocyclobutane | 1.5 | 20 | 0.33 | Moderate |
6,6-Difluorospiro[3.3]heptane | 1.2 | 40 | 0.75 | High |
The spiro[3.3]heptane core enforces restricted bond rotation between the two fused cyclobutane rings, reducing conformational entropy upon target binding. This results in a 10-100-fold increase in binding affinity for enzymes like matrix metalloproteinases (MMPs) compared to flexible analogs. The carboxylic acid substituent at C2 is held in a fixed equatorial position, optimizing hydrogen-bonding interactions with catalytic residues [1] [5].
X-ray crystallography confirms that the scaffold’s bond angles (~60°) and F-C-F dihedral (94°) create a unique steric profile. This geometry positions the fluorine atoms to engage in dipolar interactions with arginine or lysine side chains in enzyme pockets. Computational studies reveal a 5 kcal/mol reduction in binding energy due to pre-organization alone [1] [6].
Synthetic routes exploit this rigidity by generating multifunctional building blocks:
Table 2: Key Synthetic Intermediates and Applications
Intermediate | Synthesis Route | Yield | Application |
---|---|---|---|
Dibromide 3 | Appel reaction of diol 6 | 64% | Alkylating agent |
Diester 7 | NaH-mediated alkylation of malonate | 88% | Carboxylic acid precursor |
Boc-amino acid 32 | Curtius rearrangement of semiester 29 | 71% | Peptide backbone modification |
The spiro[3.3]heptane scaffold significantly lowers lipophilicity (logP = 1.2 for 6,6-difluoro-2-carboxylic acid) compared to monocyclic gem-difluorocycloalkanes (logP = 1.5–1.8). This reduction stems from two factors:
These properties address key challenges in CNS drug design, where excessive lipophilicity compromises blood-brain barrier penetration. Studies show a 30% increase in metabolic stability for spiro[3.3]heptane analogs vs. piperidine derivatives in cytochrome P450 assays, attributable to the shielding effect of fluorine atoms on adjacent C-H bonds [1] [6].
Furthermore, the scaffold serves as a piperidine bioisostere when functionalized with nitrogen (e.g., 2,6-diazaspiro[3.3]heptane). This replacement reduces basicity (pKa ~6.5 vs. 10 for piperidine), minimizing off-target receptor binding. In Olaparib analogs, this swap improved tumor selectivity by 50-fold while maintaining PARP inhibition [6].
Table 3: Bioisosteric Applications of Spiro[3.3]heptane Derivatives
Targeted Ring System | Spiro[3.3]heptane Bioisostere | Key Advantage |
---|---|---|
Piperidine | 2-Azaspiro[3.3]heptane | Reduced basicity, improved solubility |
para-Disubstituted benzene | Bicyclo[1.1.1]pentane | Higher rigidity, lower logP |
Morpholine | Oxaspiro[3.3]heptane | Enhanced metabolic stability |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: